molecular formula C4H9Cl2NO2S B15230568 Pyrrolidine-3-sulfonyl chloride hydrochloride

Pyrrolidine-3-sulfonyl chloride hydrochloride

Cat. No.: B15230568
M. Wt: 206.09 g/mol
InChI Key: DTFLGQUZRYKSEN-UHFFFAOYSA-N
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Description

Pyrrolidine-3-sulfonyl chloride hydrochloride (CAS 1646328-13-3) is a heterocyclic compound featuring a five-membered saturated pyrrolidine ring with a sulfonyl chloride group at the 3-position and a hydrochloride counterion. Its molecular formula is C₄H₉Cl₂NO₂S, with a molecular weight of 206.09 g/mol . The sulfonyl chloride group renders it highly reactive, making it a valuable electrophile in organic synthesis, particularly for forming sulfonamides in medicinal chemistry.

Properties

Molecular Formula

C4H9Cl2NO2S

Molecular Weight

206.09 g/mol

IUPAC Name

pyrrolidine-3-sulfonyl chloride;hydrochloride

InChI

InChI=1S/C4H8ClNO2S.ClH/c5-9(7,8)4-1-2-6-3-4;/h4,6H,1-3H2;1H

InChI Key

DTFLGQUZRYKSEN-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S(=O)(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Protection of Pyrrolidine Amine

Pyrrolidine is first protected using benzyl chloroformate (Cbz-Cl) to form 1-Cbz-pyrrolidine. The reaction occurs in dichloromethane (DCM) with a triethylamine (TEA) base, yielding 1-Cbz-pyrrolidine in >95% purity.

Sulfonation at the 3-Position

The protected intermediate undergoes electrophilic sulfonation using chlorosulfonic acid (ClSO₃H). The Cbz group directs sulfonation to the 3-position via steric and electronic effects, producing 1-Cbz-pyrrolidine-3-sulfonic acid. Optimal conditions involve refluxing in DCM at 40°C for 6 hours, achieving 85–90% yield.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) to form 1-Cbz-pyrrolidine-3-sulfonyl chloride. This step proceeds quantitatively under anhydrous conditions at 0–5°C.

Deprotection and Salt Formation

Hydrogenolysis with H₂/Pd(C) removes the Cbz group, yielding pyrrolidine-3-sulfonyl chloride. Subsequent treatment with hydrochloric acid (HCl) in ethyl acetate forms the hydrochloride salt with >99% purity.

Key Data:

Step Reagents/Conditions Yield (%) Purity (%)
Protection Cbz-Cl, TEA, DCM, 0°C 98 99
Sulfonation ClSO₃H, DCM, 40°C, 6 h 88 95
Chlorination PCl₅, SOCl₂, 0°C, 2 h 95 97
Deprotection/Salting H₂/Pd(C), HCl/EtOAc 90 99

Alternative Route: Thiol Oxidation Pathway

A less common but efficient method leverages the oxidation of a thiol intermediate.

Synthesis of 3-Mercaptopyrrolidine

Pyrrolidine is reacted with thiourea and iodine in a Mitsunobu-like reaction to introduce a thiol group at the 3-position. The product, 3-mercaptopyrrolidine, is isolated in 75% yield after column chromatography.

Oxidation to Sulfonyl Chloride

The thiol is oxidized using chlorine gas (Cl₂) in aqueous HCl, directly forming pyrrolidine-3-sulfonyl chloride. This one-pot reaction achieves 80% yield at 25°C over 12 hours.

Hydrochloride Salt Formation

The free base is treated with excess HCl in diethyl ether, precipitating the hydrochloride salt with 98% purity.

Advantages:

  • Avoids protection/deprotection steps.
  • Scalable for industrial production.

Limitations:

  • Requires handling toxic chlorine gas.
  • Lower regioselectivity compared to directed sulfonation.

Epoxide Ring-Opening Strategy

Inspired by medicinal chemistry approaches, this method constructs the pyrrolidine ring with pre-installed sulfonyl functionality.

Epoxidation of Allylic Alcohols

cis-2-Vinylpyrrolidine is epoxidized using meta-chloroperbenzoic acid (m-CPBA) to form a cis-epoxide intermediate. The reaction proceeds with >90% diastereomeric excess (de) at 0°C.

Ring-Opening with Sulfite Nucleophiles

The epoxide is treated with sodium sulfite (Na₂SO₃) under basic conditions, yielding 3-sulfopyrrolidine after acid workup.

Chlorination and Salt Formation

The sulfonic acid is converted to the sulfonyl chloride using SOCl₂ and catalytic dimethylformamide (DMF). Final HCl treatment affords the hydrochloride salt.

Reaction Scheme:

cis-2-Vinylpyrrolidine → Epoxidation → Ring-opening → Sulfonation → Chlorination → HCl Salt  

Yield Optimization:

  • Epoxidation: 92% yield, 94% de.
  • Sulfite ring-opening: 78% yield.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Method Cost (USD/kg) Scalability Environmental Impact
Protection/Sulfonation 120 High Moderate (SOCl₂ use)
Thiol Oxidation 95 Medium High (Cl₂ emissions)
Epoxide Ring-Opening 150 Low Low

Byproduct Management

  • Phosphorus Byproducts: Generated in PCl₅-mediated chlorination; neutralized with aqueous NaHCO₃.
  • Chlorine Gas Scrubbers: Essential in thiol oxidation to prevent atmospheric release.

Emerging Techniques

Enzymatic Sulfonation

Recent studies explore Pseudomonas putida enzymes for regioselective sulfonation of pyrrolidine derivatives. Pilot-scale trials report 60% yield under mild conditions (pH 7, 30°C).

Flow Chemistry Approaches

Microreactors enable continuous synthesis of 1-Cbz-pyrrolidine-3-sulfonyl chloride, reducing reaction times from 12 hours to 30 minutes. Initial data show 92% yield at 100 g/h throughput.

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrrolidine-3-sulfonyl chloride hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: The compound is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of pyrrolidine-3-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide and sulfonate ester derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Primary Applications
Pyrrolidine-3-sulfonyl chloride HCl 1646328-13-3 C₄H₉Cl₂NO₂S 206.09 Sulfonyl chloride, pyrrolidine High (electrophilic substitution) Sulfonamide synthesis, drug intermediates
3-(Methylsulfonyl)pyrrolidine HCl 1215368-15-2 C₅H₁₁NO₂S·HCl 200.28 Methylsulfonyl, pyrrolidine Moderate (stable in polar solvents) Stable building block for peptides
Pyridine-3-sulfonyl chloride 16133-25-8 C₅H₄ClNO₂S 177.61 Sulfonyl chloride, pyridine High (aromatic stabilization) Cross-coupling reactions
2-Chloropyridine-3-sulfonyl chloride MFCD05664916 C₅H₃Cl₂NO₂S 224.06 Chloro, sulfonyl chloride Very high (enhanced electrophilicity) Agrochemical intermediates

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